molecular formula C16H17N3O B14513503 3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one CAS No. 63634-02-6

3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B14513503
CAS No.: 63634-02-6
M. Wt: 267.33 g/mol
InChI Key: QMGYZCUYIZYPIN-UHFFFAOYSA-N
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Description

3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one is an organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a dimethylamino group attached to the phenyl ring, which is further connected to a dihydroquinoxalinone structure

Preparation Methods

The synthesis of 3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 1,2-diaminobenzene in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the desired quinoxalinone structure. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the dimethylamino group, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction can reduce the quinoxalinone ring to a dihydroquinoxaline structure.

    Substitution: The compound can undergo electrophilic substitution reactions at the phenyl ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents. The major products formed depend on the nature of the substituent introduced.

Scientific Research Applications

3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in metabolic pathways, making it a candidate for drug development.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities. Its ability to interact with specific molecular targets makes it a promising lead compound for drug discovery.

    Industry: In the industrial sector, the compound is used in the development of dyes and pigments. Its unique chemical structure allows for the creation of colorants with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific quinoxalinone structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

63634-02-6

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

3-[4-(dimethylamino)phenyl]-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C16H17N3O/c1-19(2)12-9-7-11(8-10-12)15-16(20)18-14-6-4-3-5-13(14)17-15/h3-10,15,17H,1-2H3,(H,18,20)

InChI Key

QMGYZCUYIZYPIN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C(=O)NC3=CC=CC=C3N2

Origin of Product

United States

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